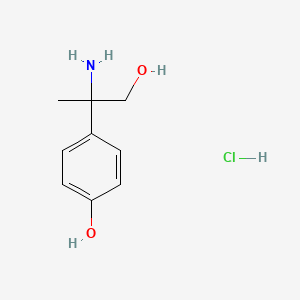

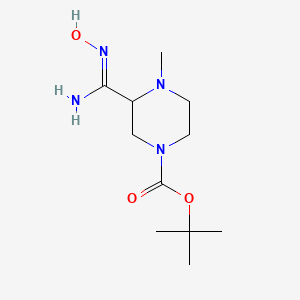

4-氨基-N-(2-羟乙基)-1,2-二甲基-1H-咪唑-5-甲酰胺

描述

The description of a chemical compound typically includes its IUPAC name, common names, and structural formula. It may also include its appearance and odor, if applicable.

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It often includes the starting materials, reagents, and conditions of the reaction, as well as the yield and purity of the product.Molecular Structure Analysis

This involves determining the arrangement of atoms in the molecule and the type of bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants, products, and conditions of the reaction, as well as the mechanism by which it occurs.Physical And Chemical Properties Analysis

This involves determining properties such as the compound’s melting point, boiling point, solubility, density, and chemical stability.科学研究应用

- Inhibition of DNA Methylation

- Field : Biochemistry

- Application : This compound is similar to quinoline derivative SGI-1027, which is a potent inhibitor of DNA methyltransferase (DNMT) 1, 3A, and 3B .

- Method : The inhibition activity was evaluated using molecular modeling studies, performed using the crystal structure of Haemophilus haemolyticus cytosine-5 DNA methyltransferase .

- Results : Four compounds exhibited activities comparable to that of the parent compound. They were more potent against human DNMT3A than against human DNMT1 and induced the re-expression of a reporter gene, controlled by a methylated cytomegalovirus (CMV) promoter, in leukemia KG-1 cells .

- Surface Coating

- Field : Materials Science

- Application : This compound is similar to 4-amino-N, N-bis (2-hydroxyethyl) benzamide (AHEB), which has been used in the preparation of new modified poly (ester amide) (PEA) resins. These resins are used as a binder for anticorrosive and antimicrobial coatings .

- Method : The modified PEA compositions were prepared based on AHEB as the ingredient source of the polyol used and evaluated as vehicles for surface coating . The structure of the modifier and PEA resin was confirmed by FT-IR, H¹-NMR, MW, thermogravimetric analysis and scanning electron microscope studies .

- Results : The tests revealed that the modified PEA based on AHEB enhanced both physical-mechanical and chemical properties. Also, the resins were incorporated within primer formulations and evaluated as anti-corrosive and antimicrobial single coatings. The results illustrate that the introduction of AHEB, within the resin structure, improved the film performance and enhances the corrosion resistance and antimicrobial activity performance of PEA resins .

安全和危害

This involves studying the compound’s toxicity, flammability, and environmental impact. It includes determining safe handling and storage procedures, as well as appropriate disposal methods.

未来方向

This involves discussing potential future research directions. It could include potential applications of the compound, areas where further study is needed, or new synthesis methods or reactions that could be explored.

属性

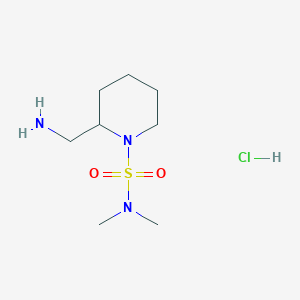

IUPAC Name |

5-amino-N-(2-hydroxyethyl)-2,3-dimethylimidazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N4O2/c1-5-11-7(9)6(12(5)2)8(14)10-3-4-13/h13H,3-4,9H2,1-2H3,(H,10,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOQHJGVESUYQFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(N1C)C(=O)NCCO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-amino-N-(2-hydroxyethyl)-1,2-dimethyl-1H-imidazole-5-carboxamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[3-(Aminomethyl)pyrrolidin-1-yl]ethan-1-one dihydrochloride](/img/structure/B1382828.png)

![2-{[Dimethyl(oxo)-lambda6-sulfanylidene]amino}acetonitrile](/img/structure/B1382837.png)

![1-[(3R)-3-aminopiperidin-1-yl]-4,4,4-trifluorobutan-1-one hydrochloride](/img/structure/B1382838.png)

![{1-[Benzyl(methyl)amino]cyclobutyl}methanol](/img/structure/B1382843.png)